
Z-L-p-Fluoro-Phe-chloromethylketone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-p-Fluoro-Phe-chloromethylketone typically involves the protection of the amino group of p-fluorophenylalanine, followed by chloromethylation of the ketone group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Z-L-p-Fluoro-Phe-chloromethylketone is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study enzyme inhibition mechanisms. It serves as a tool for investigating the role of proteases in various biological processes.
Medicine: In medicine, this compound has potential therapeutic applications due to its ability to inhibit specific proteases. It is being explored for its use in treating diseases where protease activity is a contributing factor.
Wirkmechanismus
Z-L-p-Fluoro-Phe-chloromethylketone exerts its effects by inhibiting proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways and processes, making it a valuable tool in research and potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
- Z-L-p-Fluoro-Phe-aldehyde
- Z-L-p-Fluoro-Phe-methylketone
- Z-L-p-Fluoro-Phe-ethylketone
Comparison: Compared to these similar compounds, Z-L-p-Fluoro-Phe-chloromethylketone is unique due to its chloromethyl group, which allows for specific nucleophilic substitution reactions. This feature enhances its versatility in synthetic applications and its effectiveness as a protease inhibitor.
Biologische Aktivität
Z-L-p-Fluoro-Phe-chloromethylketone (Z-FMK) is a peptidyl fluoromethyl ketone that has garnered attention in medicinal chemistry due to its unique biological activities, particularly as an inhibitor of various proteases. This article explores the biological activity of Z-FMK, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Z-FMK is characterized by its fluorinated phenylalanine residue and a chloromethyl ketone moiety, which contribute to its electrophilic properties. The chloromethyl ketone serves as a reactive group that can covalently modify the active site of serine and cysteine proteases, thus inhibiting their activity. This mechanism is pivotal in its role as a protease inhibitor, particularly in the context of diseases where protease activity is dysregulated.
Inhibition of Proteases
Z-FMK has been shown to inhibit various proteases effectively. Its selectivity and potency are influenced by the stereochemistry at the P1 site. For instance, studies indicate that Z-FMK demonstrates significantly higher inhibitory activity against cathepsin B (Cat-B) compared to its diazomethyl analogue, with a reported rate constant of 546 Ms for the latter and 45,300 Ms for Z-FMK .
Immunosuppressive Properties
Research has highlighted Z-FMK's potential as an immunosuppressive agent. In vitro studies demonstrated that Z-FMK inhibits T cell activation and proliferation induced by mitogens and interleukin-2 (IL-2). This immunosuppressive effect was corroborated by in vivo models where Z-FMK administration led to increased bacterial loads in pneumococcal disease models, suggesting its role in modulating immune responses .
1. In Vivo Models of Arthritis
In a study involving arthritic rat knee joints, both intravenous and oral administration of Z-FMK resulted in significant reductions in inflammation and cartilage damage. This was attributed to the compound's ability to inhibit Cat-B activity, which is often elevated in inflammatory conditions .
2. T Cell Activation Studies
Further investigations into the immunosuppressive effects of Z-FMK revealed that it inhibits the processing of caspases-8 and -3 in T cells stimulated through antigen receptors but does not affect these pathways during Fas-induced apoptosis in proliferating T cells. This specificity highlights the compound's potential therapeutic applications in conditions requiring immune modulation .
Comparative Biological Activity Data
The following table summarizes key biological activities associated with this compound compared to related compounds:
Compound | Target Protease | Inhibition Rate (Ms) | Immunosuppressive Activity |
---|---|---|---|
Z-L-p-Fluoro-Phe-FMK | Cathepsin B | 45,300 | Yes |
Diazomethyl analogue | Cathepsin B | 546 | No |
Other Peptidyl FMKs | Various | Varies | Limited |
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSAFSLNOWRIX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427234 | |
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-48-4 | |
Record name | Z-L-p-Fluoro-Phe-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.